molecular formula C21H22N2O3S B14108509 Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14108509
M. Wt: 382.5 g/mol
InChI Key: UYLBILUABUJZRK-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 8-methylquinoline-2,4-dione with 4-(methylthio)benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-methyl-4-((4-(methylthio)phenyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methylthio group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 8-methyl-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3S/c1-4-26-21(25)17-19(22-12-14-8-10-15(27-3)11-9-14)16-7-5-6-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

UYLBILUABUJZRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)SC

Origin of Product

United States

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